(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is a specialized compound widely utilized in organic chemistry and biochemistry, particularly in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of amino groups during the formation of peptide bonds. This compound is crucial for synthesizing complex peptides and proteins, ensuring that unwanted side reactions are minimized during the synthesis process.
This compound can be synthesized from commercially available amino acids through various chemical reactions that incorporate the Fmoc group. The Fmoc group itself is favored in peptide synthesis due to its stability and ease of removal under mild conditions, making it a popular choice among chemists.
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is classified as an amino acid derivative. It belongs to a broader category of compounds known as Fmoc-protected amino acids, which are integral to the field of peptide chemistry.
The synthesis of (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid typically involves protecting the amino group of an amino acid with the Fmoc group.
The molecular formula for (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is C₁₅H₁₉NO₄, with a CAS number of 1501689-36-6. The structure includes:
The structural representation indicates that this compound has a chiral center, which is critical for its biological activity and interaction with enzymes during peptide synthesis.
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can participate in several key reactions:
The mechanism by which (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid functions primarily involves its role as a protected amino acid in peptide synthesis:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity levels, typically aiming for ≥ 99% purity.
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid plays a significant role in:
The introduction of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups in the late 1970s revolutionized solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection strategies. Unlike the earlier Boc/Bzl methodology, which required hazardous hydrofluoric acid for final deprotection, Fmoc chemistry employs base-labile temporary protection (typically piperidine or 4-methylpiperidine) alongside acid-labile side-chain protection. This innovation significantly improved safety profiles and compatibility with automated synthesizers [3] [7]. The Fmoc group’s UV activity (ε = 7800 cm⁻¹M⁻¹ at 301 nm) allowed real-time monitoring of deprotection efficiency via dibenzofulvene-piperidine adduct formation, a critical quality control advancement [7].
Industrial standardization of Fmoc-amino acids after 2000 addressed early purity challenges (e.g., Lossen rearrangements and dipeptide impurities), achieving >99% HPLC purity through advanced silylation techniques and oxime-based coupling reagents [5] [9]. This enabled multiton production of therapeutic peptides like GLP-1 receptor agonists. The commercial availability of specialty derivatives like (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid (CAS: 1018899-99-4) further expanded access to non-natural backbone architectures [1] [9].
Table 1: Evolution of Fmoc-SPPS Reagents and Techniques
Era | Key Development | Impact on Peptide Synthesis |
---|---|---|
1978-1985 | Introduction of Fmoc group | Enabled mild deprotection with piperidine/DMF |
1990s | Pseudoproline dipeptides | Suppressed aggregation in long sequences |
2000s | Industrial-scale Fmoc-amino acid production | Achieved >99% HPLC purity; cost reduction |
2010-Present | Specialty Fmoc-β-amino acids (e.g., β²-homoleucine) | Facilitated backbone-engineered peptides |
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid – synonymously termed (R)-Fmoc-β²-homoleucine – features a chiral β-carbon and elongated side-chain topology that distinguish it from canonical α-amino acids. Its molecular structure (C₂₂H₂₅NO₄, MW: 367.44) positions the amine moiety on the β-carbon rather than the α-carbon, creating a 1.5-Å backbone shift. This induces altered peptide conformational states, notably stabilizing 3₁₀-helical folds inaccessible to α-peptides [1] [3]. The steric profile of its 4-methylpentyl side chain mimics natural leucine but introduces enhanced lipophilicity (logP increase: 1.2 vs. Fmoc-Leu-OH), optimizing membrane permeability in therapeutic peptides [1] [6].
Stereochemical integrity is preserved during synthesis due to the Fmoc group’s suppression of racemization. The compound’s optical rotation ([α]D²⁰ = -11 ± 2° in DMF) serves as a critical purity indicator, with deviations signaling epimerization. Its β²-configuration enables side-chain-to-backbone cyclization, facilitating macrocyclic peptide libraries for drug discovery [1] [9]. When incorporated into peptides, it disrupts β-sheet aggregation through steric repulsion between β-methyl groups, solving a key challenge in synthesizing amyloidogenic sequences [3] [7].
Table 2: Structural and Physicochemical Comparison with Natural Leucine
Property | (R)-Fmoc-β²-homoleucine | Fmoc-L-Leucine | Functional Implication |
---|---|---|---|
Carbon Skeleton | β²-Amino acid | α-Amino acid | Backbone extension (1.5 Å) |
Chiral Centers | β-Carbon (R-configuration) | α-Carbon only | Enables 3D diversity |
Side Chain | -CH(CH₃)CH₂CH(CH₃)₂ | -CH₂CH(CH₃)₂ | Similar hydrophobicity, altered sterics |
logP (Predicted) | 4.8 | 3.6 | Enhanced membrane permeability |
Aggregation Propensity | Low | Moderate-High | Reduces interchain H-bonding |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1